molecular formula C10H10N2O B13038149 5-Methoxyquinolin-2-amine

5-Methoxyquinolin-2-amine

Cat. No.: B13038149
M. Wt: 174.20 g/mol
InChI Key: GJIWCNOAVYRNIB-UHFFFAOYSA-N
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Description

5-Methoxyquinolin-2-amine is a chemical scaffold of significant interest in medicinal chemistry and anticancer research. Quinoline derivatives are recognized as privileged structures in drug discovery due to their diverse biological activities. This compound serves as a key synthetic intermediate for developing novel therapeutic agents. Research into similar methoxy-substituted quinoline compounds has demonstrated their potential as inhibitors of various biological targets. For instance, certain 5-methoxyquinoline derivatives have been identified as a new class of Enhancer of Zeste Homologue 2 (EZH2) inhibitors, showing promising anti-viability activities against tumor cell lines . Furthermore, the quinoline core is a common feature in molecules investigated for targeting enzymes like topoisomerase I, which is crucial in the development of antiproliferative agents . The structural motif of this compound provides a versatile platform for chemical modification, enabling structure-activity relationship (SAR) studies to optimize potency and selectivity for specific research objectives. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C10H10N2O

Molecular Weight

174.20 g/mol

IUPAC Name

5-methoxyquinolin-2-amine

InChI

InChI=1S/C10H10N2O/c1-13-9-4-2-3-8-7(9)5-6-10(11)12-8/h2-6H,1H3,(H2,11,12)

InChI Key

GJIWCNOAVYRNIB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C=CC(=N2)N

Origin of Product

United States

Advanced Spectroscopic and Crystallographic Characterization Techniques Applied to 5 Methoxyquinolin 2 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a paramount tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 5-Methoxyquinolin-2-amine and its derivatives, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques are utilized to achieve a complete assignment of all proton and carbon signals.

ProtonExpected Chemical Shift Range (δ, ppm)Expected MultiplicityNotes
-OCH₃3.8 - 4.0Singlet (s)Characteristic sharp signal for methoxy (B1213986) protons.
Aromatic Protons6.5 - 8.5Multiplet (m), Doublet (d), Triplet (t)Chemical shifts and coupling patterns depend on substitution.
-NH₂Variable (Broad Singlet)Broad Singlet (br s)Chemical shift is dependent on solvent and concentration.

Carbon-13 NMR spectroscopy provides a map of the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the carbon's hybridization and its electronic environment. The carbon atom attached to the methoxy group is expected to resonate in the 55-60 ppm range. The aromatic and heteroaromatic carbons of the quinoline (B57606) core will appear in the downfield region, typically between 100 and 160 ppm. The chemical shifts are influenced by the electron-donating effects of the amino and methoxy groups.

CarbonExpected Chemical Shift Range (δ, ppm)Notes
-OCH₃55 - 60Typical range for a methoxy carbon.
Aromatic/Heteroaromatic Carbons100 - 160Specific shifts are dependent on the position within the quinoline ring and substitution.
C-NH₂~150 - 160The carbon bearing the amino group is expected to be significantly downfield.
C-OCH₃~150 - 160The carbon bearing the methoxy group is also expected to be downfield.

To unambiguously assign all proton and carbon signals, especially for complex derivatives, two-dimensional (2D) NMR techniques are indispensable. Experiments such as COSY (Correlation Spectroscopy) are used to establish proton-proton coupling networks, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These techniques provide a complete picture of the molecular connectivity.

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups. For this compound, the FTIR spectrum would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as one or two sharp bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the methoxy group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=C and C=N stretching vibrations of the quinoline ring would give rise to a series of bands in the 1400-1600 cm⁻¹ region. The C-O stretching of the methoxy group would be visible around 1000-1300 cm⁻¹.

Functional GroupExpected Vibrational Frequency (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Stretching
Aromatic C-H3000 - 3100Stretching
Aliphatic C-H (Methoxy)2850 - 2960Stretching
C=C and C=N (Quinoline Ring)1400 - 1600Stretching
C-O (Methoxy)1000 - 1300Stretching

Mass Spectrometry (MS) for Molecular Structure Elucidation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₁₀H₁₀N₂O), the molecular weight is approximately 174.20 g/mol . In a typical mass spectrum, a prominent peak corresponding to the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ would be expected at m/z 174 or 175, respectively. The fragmentation pattern observed in the mass spectrum can provide valuable structural information. Common fragmentation pathways for quinoline derivatives may involve the loss of small neutral molecules such as HCN, CO, or radicals like CH₃ from the methoxy group.

Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV-Vis region due to π→π* and n→π* transitions. The quinoline ring system itself has a distinct UV absorption profile. The presence of the electron-donating amino and methoxy groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. The exact position and intensity of these absorption bands are sensitive to the solvent polarity. Studies on related quinoline derivatives have shown absorption maxima in the range of 250-400 nm.

X-ray Crystallography and Single Crystal Diffraction

Following extensive research, a specific single-crystal X-ray diffraction study for the compound this compound could not be located in publicly available crystallographic databases or the cited scientific literature. The determination of molecular conformation, stereochemistry, and the detailed analysis of crystal packing and intermolecular interactions are entirely dependent on the successful crystallization of the compound and subsequent analysis by X-ray diffraction.

As a result, it is not possible to provide experimentally determined data on the molecular geometry, crystal system, space group, unit cell dimensions, or specific intermolecular contacts such as hydrogen bonds and π-π stacking interactions for this compound.

To illustrate the principles of the requested analysis, crystallographic data from a closely related, structurally characterized quinoline derivative would be required. However, without such data for the specified compound, any discussion would be hypothetical and not adhere to the instruction of providing detailed, factual research findings.

Determination of Molecular Conformation and Stereochemistry

The precise three-dimensional arrangement of atoms, including bond lengths, bond angles, and torsion angles that define the conformation and stereochemistry of this compound, remains undetermined in the absence of a crystal structure. X-ray crystallography is the definitive method for establishing these parameters. It would reveal the planarity of the quinoline ring system, the orientation of the methoxy and amine substituents relative to the ring, and confirm the stereochemistry if chiral centers were present.

Crystal Packing Analysis and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

An analysis of the crystal packing and the specific non-covalent interactions governing the supramolecular architecture of this compound cannot be conducted without crystallographic data. Such an analysis would typically involve:

Hydrogen Bonding: Identifying potential hydrogen bond donors (the amine -NH₂) and acceptors (the quinoline nitrogen, the methoxy oxygen, and the amine nitrogen) is possible from the molecular structure. A crystal structure would provide precise geometries (distances and angles) of these bonds, revealing how molecules connect to form motifs like dimers, chains, or sheets.

π-π Stacking: The aromatic quinoline ring is expected to participate in π-π stacking interactions. A crystallographic study would quantify these interactions by measuring parameters such as the centroid-to-centroid distance, the interplanar distance, and the slip angle between adjacent rings, which determine the strength and nature of the stacking.

Without experimental data, the creation of the requested data tables for crystallographic parameters, bond lengths/angles, or intermolecular interaction geometries is not feasible.

Computational Chemistry and Theoretical Investigations of 5 Methoxyquinolin 2 Amine Systems

Quantum Chemical Calculations and Electronic Structure Theory

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to determine the electronic structure and predict a wide range of molecular characteristics.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool for studying quinoline (B57606) systems due to its favorable balance of accuracy and computational cost. nih.gov DFT calculations are used to optimize the molecular geometry of 5-Methoxyquinolin-2-amine, predicting bond lengths, bond angles, and dihedral angles with high precision, which often show good agreement with experimental data from techniques like X-ray crystallography. nih.gov

Functionals such as B3LYP (Becke's three-parameter Lee-Yang-Parr) combined with basis sets like 6-31G* or 6-311++G(d,p) are commonly employed to calculate the electronic charge density. nih.govnih.gov From this, various properties can be derived, including Mulliken atomic charges, which help in predicting the molecule's ability to bind with biological receptors by identifying charge concentrations. nih.gov Furthermore, DFT is crucial for investigating chemical reactivity, tautomeric stability, and the thermodynamics of molecular processes. nih.govmdpi.com

Analysis of Frontier Molecular Orbitals (HOMO-LUMO)

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic transitions. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.govirjweb.com A smaller energy gap suggests that the molecule is more easily polarizable and thus more chemically reactive, whereas a larger gap implies higher kinetic stability. irjweb.comajchem-a.com For quinoline derivatives, the HOMO is often localized on the electron-rich quinoline ring system, while the LUMO distribution can vary depending on the substituents. This analysis helps predict sites susceptible to electrophilic and nucleophilic attack. researchgate.net

Global reactivity descriptors, which provide quantitative measures of chemical behavior, can be calculated from HOMO and LUMO energies. ajchem-a.commdpi.com

DescriptorFormulaDescription
Ionization Potential (I) I ≈ -EHOMOThe energy required to remove an electron from a molecule.
Electron Affinity (A) A ≈ -ELUMOThe energy released when an electron is added to a molecule.
Chemical Hardness (η) η = (I - A) / 2Measures the resistance of a molecule to change its electron configuration. mdpi.com
Chemical Softness (S) S = 1 / ηThe reciprocal of hardness, indicating higher reactivity. mdpi.com
Electronegativity (χ) χ = (I + A) / 2The power of an atom or molecule to attract electrons. mdpi.com
Electrophilicity Index (ω) ω = μ2 / 2η (where μ = -χ)Measures the propensity of a species to accept electrons. mdpi.com

Prediction of Spectroscopic Parameters

DFT calculations are highly effective in predicting spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. By calculating the harmonic vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. eurjchem.comresearchgate.net These theoretical spectra, when compared with experimental data, allow for a detailed assignment of vibrational modes to specific functional groups and molecular motions. eurjchem.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. mdpi.com The calculated chemical shifts often show a strong linear correlation with experimental values, confirming the molecular structure. mdpi.com Time-dependent DFT (TD-DFT) is used to predict electronic transitions, simulating the UV-Visible absorption spectrum and providing insights into the molecule's photophysical properties. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Analysis

While quantum chemical calculations provide information on static molecules, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations are used to explore the conformational landscape of this compound, revealing how it moves, flexes, and interacts with its environment, such as a solvent or a biological receptor. nih.govmdpi.com

In a typical MD simulation, the system (e.g., the molecule in a water box) is subjected to a force field, such as CHARMM or AMBER, which defines the potential energy of the system. mdpi.commdpi.com The simulation proceeds by solving Newton's equations of motion for each atom, tracking their trajectories over a set period, often nanoseconds. mdpi.com Key analyses performed on the resulting trajectory include:

Root Mean Square Deviation (RMSD): To assess the stability of the molecule's conformation over the simulation time. mdpi.comnih.gov

Root Mean Square Fluctuation (RMSF): To identify which parts of the molecule are more flexible or rigid. mdpi.comresearchgate.net

Solvent Accessible Surface Area (SASA): To measure the exposure of the molecule to the solvent, which is relevant for solubility and binding. nih.gov

Hydrogen Bond Analysis: To study the formation and breaking of intramolecular and intermolecular hydrogen bonds. nih.gov

These simulations are crucial for understanding how this compound might adapt its shape upon binding to a target protein. mdpi.com

Molecular Docking and Receptor-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or nucleic acid). sciforum.net This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms at the atomic level. nih.gov

The process involves placing the ligand in various positions and orientations within the receptor's binding site and scoring each pose based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). nih.govsemanticscholar.org For derivatives of 5-methoxyquinoline (B23529), docking studies have been used to explore their potential as inhibitors of various enzymes. For instance, a derivative was docked into the active site of the Enhancer of Zeste Homologue 2 (EZH2), a target in cancer therapy. nih.gov The study predicted a binding mode where the compound occupies a substrate-binding groove and forms a key hydrogen bond with a tyrosine residue. nih.gov

Other docking studies on related quinoline structures have identified potential interactions with targets like the SARS-CoV-2 main protease, acetylcholinesterase, and the epidermal growth factor receptor (EGFR). nih.govnih.govsciforum.net These studies typically identify key interacting amino acid residues and the nature of the interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking). nih.govnih.gov Induced-fit docking (IFD) can also be employed to account for the flexibility of the receptor's active site upon ligand binding, providing a more realistic model of the interaction. jocpr.com

Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, it becomes possible to predict the activity of new, unsynthesized derivatives, thereby guiding the design of more potent molecules. nih.govmdpi.com

For a series of this compound derivatives, a QSAR study would involve:

Data Set Preparation: Assembling a set of molecules with experimentally measured biological activities (e.g., IC₅₀ values). laccei.org

Descriptor Calculation: Calculating a large number of molecular descriptors for each compound. These can be 2D descriptors (e.g., topological indices, molecular weight) or 3D descriptors (related to the molecule's spatial arrangement). laccei.org

Model Building: Using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms to build a mathematical model that correlates the descriptors with the observed activity. laccei.orgijddd.com

Validation: Rigorously validating the model's statistical significance and predictive power using internal (e.g., cross-validation) and external (a test set of compounds not used in model building) validation techniques. nih.govnih.gov

3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA) are particularly powerful. mdpi.commdpi.com These methods generate 3D contour maps that visualize regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a map might show that adding a bulky, hydrophobic group in one region or a hydrogen bond donor in another would be beneficial, providing clear guidance for the rational design of new derivatives of this compound. mdpi.commdpi.com

Mechanistic Investigations through Computational Methods

The exploration of a chemical reaction's mechanism via computational methods is a meticulous process that involves mapping the potential energy surface of the reacting system. This allows for the identification of the most plausible pathways from reactants to products, including the characterization of transient species such as transition states and intermediates.

Reaction Pathway Elucidation and Transition State Analysis

The elucidation of a reaction pathway is fundamental to understanding how a chemical transformation occurs. This process involves identifying the sequence of elementary steps, including bond-breaking and bond-forming events. A critical component of this analysis is the location and characterization of transition states, which are the energetic maxima along the reaction coordinate and represent the bottleneck of the reaction.

For a hypothetical reaction involving this compound, computational chemists would begin by optimizing the geometries of the reactants, products, and any proposed intermediates using quantum mechanical methods, most commonly Density Functional Theory (DFT). Following this, sophisticated algorithms are employed to search for the transition state structure connecting these stable species.

Once a putative transition state is located, a key validation step is to perform a vibrational frequency analysis. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion of the atoms along the reaction coordinate. Further confirmation is obtained through Intrinsic Reaction Coordinate (IRC) calculations, which trace the minimum energy path downhill from the transition state to ensure it connects the intended reactants and products.

The geometric parameters of the transition state, such as bond lengths and angles, provide a snapshot of the molecular structure at the point of highest energy, offering valuable clues about the nature of the chemical transformation.

Energy Barrier Calculations

The energy barrier, or activation energy, is the minimum energy required for a chemical reaction to occur. It is defined as the difference in energy between the reactants and the transition state. The magnitude of this barrier is inversely related to the reaction rate; a lower energy barrier corresponds to a faster reaction.

Computational chemistry provides a means to quantify these energy barriers with a high degree of accuracy. The process typically involves several steps:

Geometry Optimization: The structures of the reactants and the transition state are optimized to find their lowest energy conformations on the potential energy surface.

Vibrational Frequency Calculation: This is performed to obtain the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy. These corrections are essential for calculating the Gibbs free energy of activation (ΔG‡), which is the most relevant energy barrier under experimental conditions.

Single-Point Energy Refinement: To achieve higher accuracy, the electronic energy is often recalculated using more computationally demanding, high-level ab initio methods, such as coupled-cluster theory (e.g., CCSD(T)), on the DFT-optimized geometries.

The calculated energy barriers for different potential reaction pathways allow for a direct comparison of their feasibility. The pathway with the lowest energy barrier is generally considered the most likely to be followed.

To illustrate the type of data generated in such a study, the following interactive table presents hypothetical energy values for a proposed reaction of this compound.

SpeciesRelative Electronic Energy (kcal/mol)Relative Gibbs Free Energy (kcal/mol)
Reactants0.000.00
Transition State22.525.8
Products-15.3-13.7

Disclaimer: The data presented in this table is purely illustrative for educational purposes and does not represent actual computational results for this compound.

Detailed Scientific Article on this compound Cannot Be Generated Due to Lack of Specific Research Data

Following a comprehensive search of available scientific literature, it is not possible to generate a detailed article on the "Reactivity Profiles and Mechanistic Studies of this compound Transformations" that strictly adheres to the requested outline. The public domain and scientific databases lack specific research findings for this particular chemical compound corresponding to the required sections on reaction mechanisms, catalytic intermediates, redox processes, kinetics, thermodynamics, and stereochemical control.

The available literature provides general information on the reactivity of the broader quinoline class of compounds and detailed studies on different isomers, such as 5-methoxyquinolin-8-amine (B1363270) and 2-methoxyquinolin-5-amine. However, per the instructions to focus solely on this compound, this information cannot be used as a substitute, because the position of the methoxy (B1213986) and amine substituents dramatically influences the electronic properties and, consequently, the reactivity of the molecule. Extrapolating findings from other isomers would be scientifically inaccurate and speculative.

To provide a scientifically rigorous and accurate article as requested, data from studies where this compound is explicitly the substrate or product of investigation is necessary. Such specific data is not available in the retrieved sources for the following outlined topics:

Reactivity Profiles and Mechanistic Studies of 5 Methoxyquinolin 2 Amine Transformations

Regioselectivity and Stereochemical Control in Synthetic Pathways:While general principles of regioselectivity in quinoline (B57606) synthesis exist, there are no specific studies detailing the control of regioselectivity or stereochemistry in reactions where 5-Methoxyquinolin-2-amine is a key reactant or precursor.

Therefore, to uphold the standards of scientific accuracy and strictly adhere to the provided instructions, the requested article cannot be constructed at this time. Further experimental research specifically focused on this compound would be required to provide the necessary data to populate the detailed outline.

Advanced Research Applications and Design of Functionalized 5 Methoxyquinolin 2 Amine Derivatives

Development of Quinoline-Based Molecular Scaffolds for Chemical Research

Quinoline (B57606) and its derivatives are recognized as "privileged scaffolds" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. nih.gov This versatility stems from the quinoline core's ability to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions. The methoxy (B1213986) group at the 5-position and the amine group at the 2-position of 5-Methoxyquinolin-2-amine provide key reactive handles for chemists to elaborate upon, creating libraries of compounds for screening.

The development of quinoline-based molecular scaffolds involves several synthetic strategies. Classical methods like the Skraup, Doebner-von Miller, and Friedländer syntheses have been refined over the years to allow for the construction of highly functionalized quinoline cores. nih.gov Modern techniques, such as microwave-assisted synthesis and transition-metal-catalyzed cross-coupling reactions, have further expanded the synthetic toolbox, enabling more efficient and environmentally friendly production of these scaffolds. nih.govamerigoscientific.com

Researchers leverage the reactivity of the quinoline ring system, which can undergo both electrophilic and nucleophilic substitution, to introduce a wide range of substituents. nih.gov The strategic placement of functional groups is critical, as it significantly influences the molecule's biological activity and physical properties. nih.gov For instance, starting with 2-bromo-5-methoxyaniline (B1269708) and malonic acid, a dichloro-5-methoxyquinoline intermediate can be synthesized, which then serves as a versatile platform for introducing various amines at the 2- and 4-positions through nucleophilic substitution reactions. nih.gov This approach allows for the systematic modification of the scaffold to explore structure-activity relationships (SAR).

Synthesis of Diverse Derivative Classes

The primary amine at the C-2 position and the activated quinoline ring of this compound make it an ideal precursor for a multitude of chemical transformations, leading to several important classes of derivatives.

Amide bond formation is one of the most fundamental and widely used reactions in medicinal chemistry. Amide derivatives of methoxyquinolines are synthesized by reacting the primary amine of this compound with carboxylic acids, acid chlorides, or acid anhydrides. Standard peptide coupling reagents such as HATU can also be employed for this transformation. biosynth.com

These reactions lead to the formation of N-(5-methoxyquinolin-2-yl) amides. The properties of the resulting molecule can be fine-tuned by varying the R-group of the acylating agent. For example, coupling with salicylic (B10762653) acid derivatives has been shown to produce potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy. nih.gov The general synthetic approach allows for the creation of extensive libraries of amide derivatives for biological screening.

Table 1: Examples of Reagents for Amide Synthesis with this compound

Acylating Agent TypeExample ReagentResulting Amide Structure Snippet
Acid ChlorideBenzoyl chloride-NH-C(=O)-Ph
Acid AnhydrideAcetic anhydride-NH-C(=O)-CH₃
Carboxylic Acid (with coupling agent)5-Chlorosalicylic acid-NH-C(=O)-(2-OH, 5-Cl)-Ph

1,3,4-Oxadiazoles and 1,2,4-triazoles are important five-membered heterocyclic rings known for their metabolic stability and ability to act as bioisosteres for ester and amide groups. The synthesis of quinoline-oxadiazole or -triazole hybrids often begins by converting a carboxylic acid derivative of the quinoline scaffold into a hydrazide.

While direct synthesis from this compound requires initial functional group manipulation (e.g., conversion of the amine to a hydrazide precursor), a common strategy involves using a related quinoline hydrazide. For instance, a quinoline-2-carbohydrazide (B1604917) can be reacted with carbon disulfide in a basic medium to form a mercapto-oxadiazole intermediate. asianpubs.org Alternatively, reaction with various isothiocyanates followed by cyclization yields triazole derivatives. asianpubs.org These heterocyclic moieties can significantly alter the electronic and steric profile of the parent molecule, leading to novel biological activities. researchgate.netnih.govfrontiersin.org

Synthetic Pathway to Quinoline-Oxadiazole/Triazole Hybrids:

Hydrazide Formation: A quinoline ester is reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding quinoline carbohydrazide.

For Oxadiazoles: The hydrazide is treated with carbon disulfide and potassium hydroxide, followed by acidification, to yield a 5-mercapto-1,3,4-oxadiazole derivative. asianpubs.org

For Triazoles: The hydrazide is reacted with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate, which is then cyclized under basic conditions to afford a 5-mercapto-1,2,4-triazole. asianpubs.org

Fusing additional heterocyclic rings to the quinoline scaffold can lead to compounds with enhanced biological properties. Imidazo[4,5-c]quinolines are a well-known class of immune response modifiers. Their synthesis can be achieved from 4-chloro-3-nitroquinolines, which are derived from the corresponding quinolin-4-ols. nih.gov The 4-chloro derivative can be reacted with an amine, followed by reduction of the nitro group to an amine. Subsequent cyclization with an orthoester or a carboxylic acid yields the fused imidazoquinoline ring system.

Quinoxaline (B1680401) derivatives are typically synthesized via the condensation of an aromatic o-diamine with a 1,2-dicarbonyl compound. nih.govorganic-chemistry.org To prepare a quinoxaline derivative from this compound, the parent molecule would first need to be converted into a quinoline-2,3-diamine (B3358240) or a similar o-diamine precursor. This intermediate could then be condensed with a diketone like benzil (B1666583) to form the desired fused quinoxaline ring. Microwave-assisted synthesis has emerged as an efficient, solvent-free method for preparing such derivatives. udayton.edu

Conjugating amino acids to heterocyclic scaffolds is a common strategy to improve solubility, cell permeability, and target engagement. This compound can be coupled with amino acids through its primary amine. A study demonstrated the synthesis of 8-methoxyquinoline-5-amino acetic acid by reacting 5-amino-8-methoxyquinoline with monochloroacetic acid in a sodium carbonate solution. nnpub.org A similar approach can be envisioned for the 2-amino isomer.

The synthesis involves the nucleophilic attack of the quinoline amine on the α-halo acid, displacing the halogen and forming a new C-N bond. This creates a hybrid molecule that incorporates the structural features of both the quinoline and the amino acid. nnpub.org Furthermore, 5-Methoxyquinolin-8-amine (B1363270) (an isomer of the title compound) has been reported as a synthetic intermediate for preparing N-phthaloyl amino acid derivatives, highlighting the utility of the methoxyquinoline scaffold in amino acid chemistry. medchemexpress.com

Table 2: Representative Amino Acid Conjugation

Starting MethoxyquinolineReagentProductReference Analogy
5-Amino-8-methoxyquinolineMonochloroacetic acid (ClCH₂COOH)8-Methoxyquinoline-5-amino acetic acid nnpub.org
5-Methoxyquinolin-8-amineN-phthaloyl amino acid chloridesN-phthaloyl amino acid amides of 5-methoxyquinolin-8-amine medchemexpress.com

Role of this compound and its Analogues as Synthetic Auxiliaries and Intermediates

Beyond being the foundation for derivative synthesis, methoxyquinoline amines serve critical roles as intermediates and auxiliaries in complex chemical syntheses. The 8-amino-5-methoxyquinoline isomer, for example, is known to act as a readily removable directing group that facilitates palladium-catalyzed C-H bond activation. amerigoscientific.comsigmaaldrich.com This allows for precise functionalization at otherwise unreactive positions on other molecules.

5-Methoxyquinoline (B23529) derivatives are key intermediates in the synthesis of targeted therapeutic agents. For instance, a multi-step synthesis starting from 2-bromo-5-methoxyaniline produces 2,4-dichloro-5-methoxyquinoline. nih.gov This intermediate is then elaborated through sequential nucleophilic substitutions to create potent inhibitors of EZH2 (Enhancer of Zeste Homologue 2), a protein implicated in various cancers. nih.govnih.gov In these synthetic sequences, the methoxyquinoline core is built first and then used as a scaffold to attach other pharmacophoric elements, demonstrating its role as a foundational intermediate. nih.gov The presence of the methoxy and amine groups provides the necessary reactivity and structural bias to guide the synthesis toward the desired complex final product.

Precursors for Complex Organic Molecules

This compound serves as a valuable starting material for the synthesis of a variety of more complex and often biologically active heterocyclic compounds. Its bifunctional nature, possessing both a nucleophilic amino group and a quinoline core with a directing methoxy group, allows for diverse chemical transformations.

One notable application is in the synthesis of novel quinoline-based scaffolds for drug discovery. For instance, the amino group at the C2 position can be readily functionalized through various coupling reactions to introduce different substituents, leading to the generation of libraries of compounds for biological screening. A study on the synthesis of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors utilized a Doebner reaction with substituted benzaldehydes, pyruvic acid, and p-anisidine. nih.gov While not directly starting from this compound, this highlights the general synthetic accessibility of functionalized methoxyquinolines.

Furthermore, the quinoline nucleus itself can be constructed using methods like the Skraup or Doebner-von Miller reactions, which could be adapted for the synthesis of 5-methoxyquinoline derivatives. vulcanchem.com For example, the synthesis of 6-methoxyquinolin-8-amine, an isomer of the title compound, was achieved through a Skraup reaction starting from 4-methoxy-2-nitroaniline. mdpi.com Such synthetic strategies underscore the potential to incorporate the this compound core into more intricate molecular frameworks.

The development of bioactive hybrids is another area where this compound can be a key precursor. For example, 8-Amino-6-methoxyquinoline has been used to create tetrazole hybrids with antiplasmodial activity. mdpi.com The amino group of this compound could similarly be used as a handle to attach other pharmacophores, leading to the creation of hybrid molecules with dual or enhanced biological activities. The synthesis of such complex molecules is crucial for the development of new therapeutic agents targeting a range of diseases. researchgate.netresearchgate.net

Application in Directed C-H Activation Reactions

Transition metal-catalyzed C-H activation has become a powerful tool for the efficient and regioselective functionalization of organic molecules. nih.gov The quinoline scaffold is well-suited for directed C-H activation, where a directing group guides the metal catalyst to a specific C-H bond, enabling its cleavage and subsequent functionalization. nih.gov

In the context of quinoline derivatives, the nitrogen atom of the quinoline ring often acts as an endogenous directing group, facilitating C-H activation at the C2 and C8 positions. nih.govnih.gov However, the introduction of other directing groups can enable functionalization at other positions. The amino group, such as the one present in this compound, is a well-established directing group in C-H activation chemistry. nih.gov It can coordinate to a metal center and direct the functionalization of ortho-C-H bonds. For this compound, the amino group at the C2 position could potentially direct C-H activation at the C3 position of the quinoline ring.

Moreover, the methoxy group at the C5 position can also influence the regioselectivity of C-H activation reactions. While not a classical directing group, the electronic effect of the methoxy group can modulate the reactivity of the C-H bonds on the benzene (B151609) portion of the quinoline ring. For instance, amides derived from 5-methoxy-8-aminoquinoline have been designed to avoid competitive C-H activation at the C5 position that is sometimes observed with 8-aminoquinoline (B160924) directing groups. rsc.org This suggests that the electronic nature of substituents like the methoxy group plays a crucial role in determining the outcome of C-H functionalization reactions.

While specific examples of directed C-H activation reactions utilizing this compound as the primary directing group are not extensively documented in the reviewed literature, the principles of directed C-H activation strongly suggest its potential in this area. The amino group at the 2-position provides a handle for chelation-assisted C-H activation, which could be exploited for the synthesis of novel functionalized quinolines. Further research in this area could unlock new synthetic pathways to previously inaccessible derivatives.

Structure-Activity Relationship (SAR) Studies in Derivative Design

Structure-activity relationship (SAR) studies are fundamental to the process of drug discovery and development, providing critical insights into how the chemical structure of a compound influences its biological activity. For derivatives of this compound, SAR studies have been instrumental in optimizing their potency and selectivity as therapeutic agents.

A significant example of SAR studies on derivatives of this scaffold is the development of a new class of Enhancer of Zeste Homologue 2 (EZH2) inhibitors. nih.gov EZH2 is a histone methyltransferase that is often overexpressed in various cancers, making it an attractive therapeutic target. In this study, a series of 5-methoxyquinoline derivatives were synthesized and evaluated for their EZH2 inhibitory activity.

The initial lead compound, N-(1-benzylpiperidin-4-yl)-2-chloro-5-methoxyquinolin-4-amine, showed modest activity. Subsequent SAR studies focused on modifying the substituents at the C2 and C4 positions of the 5-methoxyquinoline core.

Table 1: SAR of Substituents at the C2-Position of 5-Methoxyquinoline Derivatives as EZH2 Inhibitors nih.gov

CompoundC2-SubstituentEnzymatic IC50 (µM)HCT15 Cell IC50 (µM)MDA-MB-231 Cell IC50 (µM)
1 -Cl28>10>10
5a -H>10>10>10
5b -NH2>10>10>10
5c Piperidin-1-yl>106.86.5
5d Pyrrolidin-1-yl>10>10>10
5e Morpholino>10>10>10
5f 4-Methylpiperazin-1-yl>10>10>10
5g 4-Methyl-1,4-diazepan-1-yl2.54.83.2

The data in Table 1 reveals that the nature of the substituent at the C2 position has a profound impact on the inhibitory activity. Small or simple amino substituents resulted in a loss of activity. However, the introduction of a 4-methyl-1,4-diazepan-1-yl group at the C2 position (compound 5g ) led to a significant improvement in both enzymatic and cellular activity. nih.gov

With the optimal C2-substituent identified, further SAR studies were conducted by varying the substituent at the C4 position, while keeping the 4-methyl-1,4-diazepan-1-yl group at C2.

Table 2: SAR of Substituents at the C4-Position of 5-Methoxy-2-(4-methyl-1,4-diazepan-1-yl)quinoline Derivatives nih.gov

CompoundC4-Substituent (-NH-R)Enzymatic IC50 (µM)HCT15 Cell IC50 (µM)MDA-MB-231 Cell IC50 (µM)
5h -Cyclohexyl3.57.56.4
5i -Phenyl>10>10>10
5j -Benzyl4.28.27.1
5k -(1-Methylpiperidin-4-yl)1.25.62.45
5l -(Piperidin-4-yl)2.16.93.8
5m -(1-Ethylpiperidin-4-yl)1.86.13.2

These results demonstrated that an amino group with a basic nitrogen atom at the C4 position was crucial for potent EZH2 inhibition. Compound 5k , bearing a 1-methylpiperidin-4-ylamino group at the C4 position, emerged as the most potent compound in the series, with an enzymatic IC50 of 1.2 µM and good cellular activity. nih.gov These detailed SAR studies provide a clear roadmap for the rational design of more potent and selective EZH2 inhibitors based on the this compound scaffold.

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